N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide
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Overview
Description
N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide is a complex organic compound that features a unique structure combining adamantane, aniline, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then reacted with aniline and pyridinecarboxamide under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-adamantyl-2-amino-acylamides
- N-adamantyl-2-phenoxy-acetamides
- 2-adamantyl-5-aryl-2H-tetrazoles
Uniqueness
N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide stands out due to its combination of adamantane, aniline, and pyridine moieties, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C24H27N3O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-methyl-N-[2-(phenylcarbamoyl)-2-adamantyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H27N3O2/c1-27(22(28)21-9-5-6-10-25-21)24(23(29)26-20-7-3-2-4-8-20)18-12-16-11-17(14-18)15-19(24)13-16/h2-10,16-19H,11-15H2,1H3,(H,26,29) |
InChI Key |
FQDFRZBAHDKVMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC=N1)C2(C3CC4CC(C3)CC2C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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